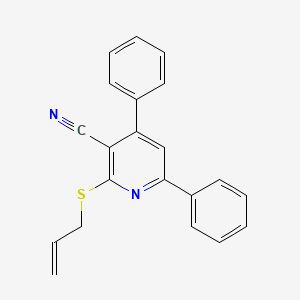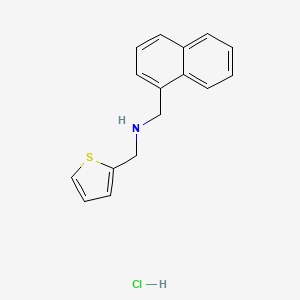![molecular formula C22H16ClNO B4857081 3-[2-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4857081.png)
3-[2-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile
Descripción general
Descripción
3-[2-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile, also known as BPN or TCS 5861528, is a synthetic compound that belongs to the class of acrylonitriles. It has been extensively studied for its potential use in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 3-[2-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This ultimately leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells, indicating its potential as a selective anti-cancer agent. In addition, this compound has been found to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. This compound has also been shown to inhibit the migration and invasion of cancer cells, further highlighting its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[2-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile is its selectivity towards cancer cells, which reduces the risk of toxicity in normal cells. This compound also has a relatively low molecular weight, which allows for easy penetration into cells. However, this compound has limited solubility in water, which can affect its efficacy in in vivo experiments. In addition, the synthesis of this compound can be challenging and time-consuming, which can limit its widespread use in research.
Direcciones Futuras
There are several potential future directions for the use of 3-[2-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile in scientific research. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential use of this compound in combination with other anti-cancer agents to enhance their efficacy. Further studies are also needed to determine the optimal dosage and treatment duration of this compound in in vivo experiments. Finally, the potential use of this compound in other diseases, such as neurodegenerative diseases, should be explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising potential as an anti-cancer agent through its inhibition of tubulin polymerization. Its selectivity towards cancer cells and low toxicity in normal cells make it an attractive candidate for further research. However, the challenges in its synthesis and limited solubility in water should be addressed to fully realize its potential. Further studies are needed to determine the optimal dosage and treatment duration of this compound, and to explore its potential use in other diseases.
Aplicaciones Científicas De Investigación
3-[2-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile has been studied for its potential use as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been studied for its potential use in combination with other anti-cancer agents to enhance their efficacy.
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO/c23-21-12-10-18(11-13-21)20(15-24)14-19-8-4-5-9-22(19)25-16-17-6-2-1-3-7-17/h1-14H,16H2/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMRGVDSXJUJHA-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B4857005.png)

![3-benzyl-7-methyl-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4857016.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4857027.png)
![5-{[(3-hydroxypropyl)amino]methylene}-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4857032.png)

![4-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4857047.png)
![N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4857053.png)

![5-[4-(4-methoxyphenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4857058.png)
![methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoate](/img/structure/B4857068.png)
![N-(3-chloro-4-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4857089.png)
![N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4857095.png)